

An In-depth Technical Guide to the Putative Cellular Targets of Erizepine

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Compound of Interest				
Compound Name:	Erizepine			
Cat. No.:	B1615936	Get Quote		

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Introduction

Erizepine is a novel synthetic small molecule currently under investigation for its potential therapeutic applications. This document provides a comprehensive overview of the current understanding of its putative cellular targets and mechanism of action, based on preclinical in vitro and cell-based assays. The primary focus of this guide is to detail the experimental evidence and methodologies used to identify and characterize the interaction of **Erizepine** with its proposed molecular targets.

Putative Cellular Targets of Erizepine

Erizepine has been identified as a potent and selective inhibitor of the Receptor Tyrosine Kinase (RTK) family, with a primary affinity for Fibroblast Growth Factor Receptor 2 (FGFR2) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2). Secondary, off-target activities at lower affinities have been observed for Platelet-Derived Growth Factor Receptor β (PDGFR β).

Quantitative Binding and Inhibitory Activity



The binding affinity and functional inhibitory activity of **Erizepine** against its putative targets were determined using a panel of in vitro assays. The results are summarized in the tables below.

Table 1: Erizepine Binding Affinities (Kd)

Target	Assay Method	Mean Kd (nM) ± SD
FGFR2	Surface Plasmon Resonance (SPR)	15.2 ± 2.1
VEGFR2	MicroScale Thermophoresis (MST)	25.8 ± 3.5
PDGFRβ	Radioligand Binding Assay	150.4 ± 12.3
EGFR	Surface Plasmon Resonance (SPR)	> 10,000

Table 2: Erizepine Functional Inhibitory Activity (IC50)

Target	Assay Method	Cell Line	Mean IC50 (nM) ± SD
FGFR2	Kinase Activity Assay (LanthaScreen™)	N/A (Purified Enzyme)	30.5 ± 4.2
VEGFR2	Kinase Activity Assay (HTRF®)	N/A (Purified Enzyme)	55.1 ± 6.8
PDGFRβ	Kinase Activity Assay (LanthaScreen™)	N/A (Purified Enzyme)	320.7 ± 25.9
FGFR2	Cell-Based Phosphorylation Assay	Gastric Cancer (SNU- 16)	75.2 ± 9.3
VEGFR2	Cell-Based Phosphorylation Assay	HUVEC	110.6 ± 12.5



Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Surface Plasmon Resonance (SPR) for Binding Kinetics

- Objective: To determine the on-rate (ka), off-rate (kd), and equilibrium dissociation constant (Kd) of Erizepine binding to purified receptor tyrosine kinases.
- Instrumentation: Biacore T200 (Cytiva)
- Procedure:
 - Recombinant human FGFR2 and EGFR extracellular domains were immobilized on a CM5 sensor chip via standard amine coupling.
 - A serial dilution of **Erizepine** (0.1 nM to 1 μ M) in HBS-EP+ buffer was prepared.
 - Each concentration was injected over the sensor surface for 180 seconds, followed by a 300-second dissociation phase.
 - The sensor surface was regenerated with a pulse of 10 mM glycine-HCl (pH 2.5).
 - The resulting sensorgrams were fitted to a 1:1 Langmuir binding model to determine ka,
 kd, and Kd.

MicroScale Thermophoresis (MST) for Binding Affinity

- Objective: To determine the binding affinity of **Erizepine** to VEGFR2 in solution.
- Instrumentation: Monolith NT.115 (NanoTemper Technologies)
- Procedure:
 - Recombinant human VEGFR2 was labeled with a fluorescent dye (e.g., RED-tris-NTA).
 - The labeled VEGFR2 was kept at a constant concentration (20 nM).



- \circ **Erizepine** was serially diluted (0.01 nM to 5 μ M) and incubated with the labeled VEGFR2 for 10 minutes at room temperature.
- The samples were loaded into standard capillaries, and the MST measurement was performed.
- The change in fluorescence was plotted against the Erizepine concentration, and the data were fitted to a non-linear regression model to calculate the Kd.

LanthaScreen™ Eu Kinase Binding Assay

- Objective: To measure the inhibitory activity of Erizepine on the kinase activity of FGFR2 and PDGFRβ.
- Procedure:
 - A solution containing the respective kinase, a europium-labeled anti-tag antibody, and a fluorescently labeled ATP-competitive tracer was prepared.
 - Erizepine was serially diluted and added to the kinase-tracer-antibody complex.
 - The reaction was incubated for 1 hour at room temperature.
 - Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) was measured.
 - The IC50 values were calculated from the dose-response curves.

Cell-Based Receptor Phosphorylation Assay

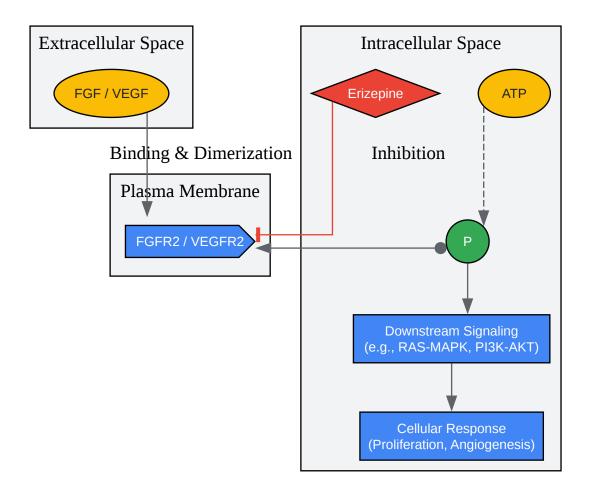
- Objective: To assess the ability of Erizepine to inhibit ligand-induced receptor phosphorylation in a cellular context.
- Cell Lines: SNU-16 (FGFR2 amplified) and Human Umbilical Vein Endothelial Cells (HUVEC, endogenous VEGFR2).
- Procedure:
 - Cells were seeded in 96-well plates and serum-starved for 24 hours.



- A serial dilution of **Erizepine** was added to the cells and incubated for 2 hours.
- Cells were stimulated with the respective ligand (FGF2 for SNU-16, VEGF-A for HUVEC)
 for 15 minutes.
- Cells were lysed, and the levels of phosphorylated and total receptor were determined by a sandwich ELISA.
- The ratio of phosphorylated to total receptor was plotted against Erizepine concentration to determine the IC50.

Signaling Pathways and Visualizations

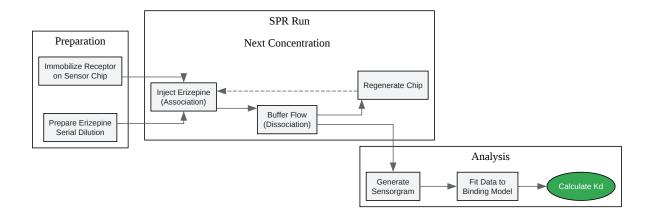
The following diagrams illustrate the proposed mechanism of action of **Erizepine** and the workflows of the key experimental procedures.



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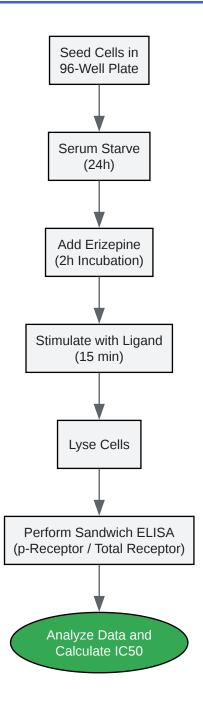
Caption: Proposed mechanism of Erizepine action on RTK signaling.



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Caption: Workflow for Surface Plasmon Resonance (SPR) analysis.





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Caption: Workflow for the cell-based receptor phosphorylation assay.

Conclusion

The preclinical data strongly suggest that **Erizepine** is a potent inhibitor of FGFR2 and VEGFR2. Its mechanism of action involves the direct inhibition of kinase activity, leading to a blockade of downstream signaling pathways that are critical for cell proliferation and



angiogenesis. Further studies are warranted to explore the in vivo efficacy and safety profile of **Erizepine**, as well as to fully elucidate its complete target landscape. The experimental protocols and data presented in this guide provide a foundational framework for the ongoing development of this promising compound.

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